UR-144 N-(5-chloropentyl) analog
UR-144 N-(5-chloropentyl) analog
UR-144 (Item No. 11502) is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 N-(5-chloropentyl) analog differs from UR-144 by having a chlorine atom on the terminal carbon of the alkyl group. The biological activities of this compound have not been characterized. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
1445577-42-3
VCID:
VC0150011
InChI:
InChI=1S/C21H28ClNO/c1-20(2)19(21(20,3)4)18(24)16-14-23(13-9-5-8-12-22)17-11-7-6-10-15(16)17/h6-7,10-11,14,19H,5,8-9,12-13H2,1-4H3
SMILES:
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCCl)C
Molecular Formula:
C21H28ClNO
Molecular Weight:
345.911
UR-144 N-(5-chloropentyl) analog
CAS No.: 1445577-42-3
Reference Standards
VCID: VC0150011
Molecular Formula: C21H28ClNO
Molecular Weight: 345.911
CAS No. | 1445577-42-3 |
---|---|
Product Name | UR-144 N-(5-chloropentyl) analog |
Molecular Formula | C21H28ClNO |
Molecular Weight | 345.911 |
IUPAC Name | [1-(5-chloropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
Standard InChI | InChI=1S/C21H28ClNO/c1-20(2)19(21(20,3)4)18(24)16-14-23(13-9-5-8-12-22)17-11-7-6-10-15(16)17/h6-7,10-11,14,19H,5,8-9,12-13H2,1-4H3 |
Standard InChIKey | CKIOITGXSRFWIS-UHFFFAOYSA-N |
SMILES | CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCCl)C |
Description | UR-144 (Item No. 11502) is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 N-(5-chloropentyl) analog differs from UR-144 by having a chlorine atom on the terminal carbon of the alkyl group. The biological activities of this compound have not been characterized. This product is intended for forensic and research applications. |
Synonyms | (1-(5-chloropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |
Reference | 1.Frost, J.M.,Dart, M.J.,Tietje, K.R., et al. Indol-3-ylcycloalkyl ketones: Effects of N1 substituted indole side chain variations on CB2 cannabinoid receptor activity. Journal of Medicinal Chemistry 53, 295-315 (2010). |
PubChem Compound | 90464183 |
Last Modified | Nov 11 2021 |
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